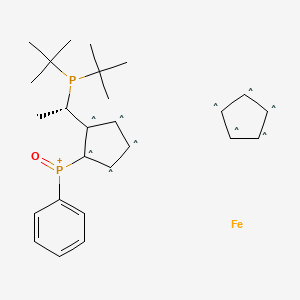

JoSPOphos SL-J688-2

Description

JoSPOphos SL-J688-2 is a chiral bidentate ligand featuring a secondary phosphine oxide (SPO) unit, widely employed in asymmetric catalysis. Its unique structure enables coordination to transition metals (e.g., Ni, Rh) via unconventional agostic interactions between the P–H bond and the metal center . This ligand is pivotal in enantioselective C–H functionalization and hydrofunctionalization reactions, such as the nickel-catalyzed asymmetric C–H cyclization of imidazoles and rhodium-catalyzed hydroamination of allenes . The SPO unit plays a dual role: (i) stabilizing catalytic intermediates through hydrogen bonding and (ii) enabling stepwise hydrogen transfer mechanisms, such as σ-complex-assisted metathesis (σ-CAM), which are critical for achieving high enantioselectivity (up to 99:1 er) .

Properties

Molecular Formula |

C26H35FeOP2+ |

|---|---|

Molecular Weight |

481.3 g/mol |

InChI |

InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q+1;;/t16-;;/m0../s1 |

InChI Key |

ZDAOENLJZQJOAH-SQKCAUCHSA-N |

Isomeric SMILES |

C[C@@H]([C]1[CH][CH][CH][C]1[P+](=O)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Canonical SMILES |

CC([C]1[CH][CH][CH][C]1[P+](=O)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JoSPOphos SL-J688-2 involves the reaction of ferrocene with phenylphosphinoyl and di-tert-butylphosphino groups. The process typically requires the use of chiral catalysts to ensure the enantiomeric purity of the final product. The reaction conditions often include inert atmospheres, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

JoSPOphos SL-J688-2 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the ferrocene moiety.

Reduction: Reduction reactions can modify the phosphinoyl and phosphino groups.

Substitution: The ligand can participate in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

- Transition metal catalysts (e.g., palladium, rhodium, copper)

- Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

- Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

- Solvents such as dichloromethane, toluene, and ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in asymmetric hydrogenation reactions, the ligand can produce chiral alcohols with high enantiomeric excess .

Scientific Research Applications

JoSPOphos SL-J688-2 has a wide range of scientific research applications, including:

Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

Biology: Investigated for its potential in biocatalysis and enzyme mimetics.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of JoSPOphos SL-J688-2 involves its coordination to transition metals, forming stable complexes that can catalyze various chemical reactions. The ligand’s chiral environment induces enantioselectivity in the catalytic process, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and metal used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Differentiation

Performance in Key Reactions

Nickel-Catalyzed C–H Cyclization :

JoSPOphos enables a low-energy pathway (ΔG‡ = 25.2 kcal/mol) for C(sp²)–H activation via σ-CAM, outperforming traditional ligands that require higher barriers (ΔG‡ > 30 kcal/mol) . Substitutents on the P atoms fine-tune steric repulsions, directly correlating with enantiomeric ratios (e.g., bulkier groups increase er by 10–15%) .Rhodium-Catalyzed Hydroamination :

JoSPOphos achieves >90% enantiomeric excess (ee) in allylic C–N bond formation with tetrazoles, whereas other SPO-free ligands (e.g., DTBM-Segphos) show reduced regioselectivity and ee (<70%) .

Computational Insights

DFT studies reveal that JoSPOphos stabilizes key transition states (TS) through:

- Agostic Interactions : Shortened P–H···Ni distances (1.8–2.0 Å) lower TS energy by 3–5 kcal/mol .

- Steric Control : Bulky substituents on P atoms disfavor high-energy TS configurations (e.g., TS800 in Ni catalysis has 2.20 Å H/H repulsion vs. 2.50 Å in TS8) .

Research Findings and Data Tables

Table 1: Key Metrics in Nickel-Catalyzed C–H Cyclization

| Ligand | ΔG‡ (kcal/mol) | Enantiomeric Ratio (er) | Mechanistic Pathway |

|---|---|---|---|

| This compound | 25.2 | 96:4 (exp.), 99:1 (DFT) | σ-CAM |

| BINAP | 31.8 | 80:20 | Oxidative Addition |

| Monophos (SPO-free) | 34.5 | 65:35 | LLHT |

Table 2: Rh-Catalyzed Hydroamination Performance

| Ligand | Substrate | Yield (%) | ee (%) | Regioselectivity |

|---|---|---|---|---|

| This compound | Tetrazoles | 85 | 92 | >20:1 |

| DTBM-Segphos | Tetrazoles | 72 | 68 | 5:1 |

| Josiphos | Pyrazoles | 78 | 88 | 15:1 |

Critical Advantages of this compound

- Mechanistic Versatility: Unlocks non-traditional pathways (σ-CAM) inaccessible to SPO-free ligands .

- Tunable Steric Profile : Substituents on P atoms enable precise control over enantioselectivity .

- Cross-Metal Compatibility : Effective in both Ni (C–H activation) and Rh (hydrofunctionalization) systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.